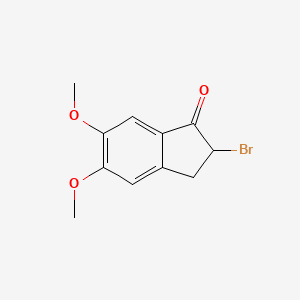

2-Bromo-5,6-dimethoxy-indan-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPWDODUFKPVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448533 | |

| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-08-2 | |

| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5,6 Dimethoxy Indan 1 One

Regioselective Bromination of 5,6-Dimethoxyindan-1-one

The introduction of a bromine atom at a specific position on the 5,6-dimethoxyindan-1-one scaffold is a critical transformation. The regioselectivity of this bromination is highly dependent on the reaction conditions, particularly the acidity or basicity of the medium.

Alpha-Bromination Strategies under Acidic Conditions

Under acidic conditions, the bromination of ketones typically proceeds through an enol intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org The carbonyl oxygen is protonated, which facilitates the formation of the enol. masterorganicchemistry.comstackexchange.com This enol then acts as a nucleophile, attacking the bromine molecule. masterorganicchemistry.com In the case of 5,6-dimethoxyindan-1-one, treatment with bromine (Br₂) in acetic acid at room temperature leads to the formation of a 2,4-dibromo compound in a high yield of 95%. nih.govmdpi.com This indicates that under these acidic conditions, bromination occurs at both the alpha-position (C-2) and the aromatic ring. The carbonyl group, when converted to its enol form, directs the bromination to the alpha-position. mdpi.com

Alpha-Bromination Strategies under Basic Conditions

In basic media, the halogenation of ketones occurs via an enolate intermediate. wikipedia.orgyoutube.com The presence of a base promotes the deprotonation of the alpha-carbon, forming an enolate which is a strong nucleophile. stackexchange.comyoutube.com Subsequent reaction with a halogenating agent leads to the alpha-halogenated ketone. For 5,6-dimethoxyindan-1-one, reacting it with bromine in the presence of bases like potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) at approximately 0°C results in the formation of the monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one, with yields of 79%, 81%, and 67% respectively. nih.govmdpi.com In contrast to acidic conditions, basic conditions favor aromatic bromination over alpha-bromination for this particular substrate. mdpi.com

Influence of Reaction Conditions on Selectivity

The solvent, temperature, and choice of catalyst or base significantly influence the outcome of the bromination of 5,6-dimethoxyindan-1-one.

Solvent and Temperature: The reaction of 5,6-dimethoxyindan-1-one with bromine in carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at room temperature leads to the formation of 2,2-dibromo-5,6-dimethoxyindan-1-one. researchgate.net However, at ice bath temperatures in CCl₄, a mixture of 2-bromo-5,6-dimethoxyindan-1-one (35% yield) and 4-bromo-5,6-dimethoxyindan-1-one (14% yield) is obtained. mdpi.com In chloroform under the same cold conditions, the yields of these two products are lower, at 14% and 5% respectively. mdpi.com This demonstrates that lower temperatures can favor monobromination and influence the position of bromination.

Catalysts/Bases: The choice of base in basic-mediated bromination affects the yield of the aromatic bromination product. For instance, K₂CO₃ provides a higher yield (81%) of 4-bromo-5,6-dimethoxyindan-1-one compared to KOH (79%) and Cs₂CO₃ (67%). mdpi.com Under acidic conditions, using acetic acid as a solvent and catalyst leads exclusively to the 2,4-dibromo product. nih.govmdpi.com

| Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | Acetic acid, room temperature | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95 | mdpi.com |

| Br₂ | KOH, ~0°C | 4-bromo-5,6-dimethoxyindan-1-one | 79 | mdpi.com |

| Br₂ | K₂CO₃, ~0°C | 4-bromo-5,6-dimethoxyindan-1-one | 81 | mdpi.com |

| Br₂ | Cs₂CO₃, ~0°C | 4-bromo-5,6-dimethoxyindan-1-one | 67 | mdpi.com |

| Br₂ | CCl₄, ice bath | 2-bromo-5,6-dimethoxyindan-1-one and 4-bromo-5,6-dimethoxyindan-1-one | 35 and 14 | mdpi.com |

| Br₂ | CHCl₃, ice bath | 2-bromo-5,6-dimethoxyindan-1-one and 4-bromo-5,6-dimethoxyindan-1-one | 14 and 5 | mdpi.com |

Comparison with Alternative Brominating Agents and their Efficiency

Besides molecular bromine (Br₂), other brominating agents have been explored, though with less success for achieving regioselective bromination on the aromatic ring of indanones. researchgate.net Reagents such as N-bromosuccinimide (NBS), potassium bromide (KBr), ammonium (B1175870) bromide (NH₄Br), and pyridinium (B92312) bromochromate did not yield bromo-substituents on the aromatic ring of 5,6-dimethoxyindan-1-one. researchgate.net While NBS is a common reagent for alpha-bromination of ketones, in this specific case, molecular bromine appears to be more effective for achieving the desired transformations under the studied conditions. mdpi.com Other alternatives to molecular bromine for general brominations include tribromoisocyanuric acid and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govorganic-chemistry.org

Precursor Synthesis and Pre-functionalization Approaches

Preparation of 5,6-Dimethoxyindan-1-one as a Starting Material

The synthesis of the starting material, 5,6-dimethoxyindan-1-one, is a crucial first step. A common method involves the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid. quickcompany.inorgsyn.orgscielo.br This cyclization can be achieved using reagents like phosphorus pentoxide in benzene (B151609) or a mixture of phosphorus pentoxide and toluenesulfonic acid. quickcompany.inscielo.br An improved process involves the reaction of 3-chloro-3',4'-dimethoxypropiophenone with concentrated sulfuric acid. quickcompany.in This method is considered more suitable for large-scale synthesis as it avoids the use of hazardous phosphorus pentoxide. quickcompany.in The reaction conditions, such as temperature and duration, are critical to prevent the formation of impurities like 6-hydroxy-5-methoxy-1-indanone. quickcompany.in

| Starting Material | Reagents | Product | Key Considerations | Reference |

|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)propionic acid | Phosphorus pentoxide, Benzene | 5,6-dimethoxyindan-1-one | Hazardous reagent (P₂O₅) | quickcompany.in |

| 3-(3,4-dimethoxyphenyl)propionic acid | P₂O₅, Toluenesulfonic acid | 5,6-dimethoxyindan-1-one | - | scielo.br |

| 3-chloro-3',4'-dimethoxypropiophenone | Concentrated sulfuric acid | 5,6-dimethoxyindan-1-one | Avoids P₂O₅, suitable for large scale | quickcompany.in |

Stepwise Synthesis Routes to 2-Bromo-5,6-dimethoxy-indan-1-one

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the core indanone structure, 5,6-dimethoxy-1-indanone (B192829), which is subsequently brominated to yield the final product.

Step 1: Synthesis of 5,6-Dimethoxy-1-indanone

A common and effective method for the preparation of 5,6-dimethoxy-1-indanone is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3,4-dimethoxyphenyl)propanoic acid. This acid can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde). The process involves reacting veratraldehyde with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide to form 3,4-dimethoxy-cinnamic acid ethyl ester. This intermediate is then hydrolyzed under alkaline conditions to yield 3,4-dimethoxy-cinnamic acid, which is subsequently reduced through hydrogenation to give 3,4-dimethoxy benzenepropanoic acid. google.com

The cyclization of 3-arylpropanoic acids into 1-indanones is a well-established synthetic transformation. nih.gov This intramolecular Friedel-Crafts reaction is typically promoted by a strong acid catalyst.

A detailed procedure for a similar transformation, the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, utilizes a benzyl (B1604629) Meldrum's acid derivative, highlighting the general applicability of intramolecular acylation for constructing the indanone core. orgsyn.org

Table 1: Synthesis of 5,6-Dimethoxy-1-indanone

| Precursor | Reagents and Conditions | Product |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Strong acid catalyst (e.g., polyphosphoric acid) | 5,6-Dimethoxy-1-indanone |

Note: This table represents a generalized reaction scheme. Specific conditions such as temperature and reaction time would be optimized for each specific synthesis.

Step 2: Bromination of 5,6-Dimethoxy-1-indanone

The second step involves the selective bromination of 5,6-dimethoxy-1-indanone at the α-position to the carbonyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Research by Choi and Ma has shown that the bromination of 5,6-dimethoxyindan-1-one with molecular bromine (Br₂) in acetic acid at room temperature leads to the formation of the 2,4-dibromo compound as the exclusive product in high yield (95%). nih.govresearchgate.netresearchgate.net This indicates that under these acidic conditions, both the activated aromatic ring and the α-carbon are susceptible to bromination. The same study also found that reaction with Br₂ in the presence of bases such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) at approximately 0°C resulted in the formation of 4-bromo-5,6-dimethoxyindan-1-one, where bromination occurs on the aromatic ring. nih.govresearchgate.net

However, for the selective synthesis of this compound, alternative conditions are necessary. A general method for the α-bromination of 1-indanones involves the use of bromine in a less polar solvent, such as diethyl ether. nih.govbeilstein-journals.org This approach can favor the desired α-bromination over aromatic substitution. The reaction likely proceeds through an enol or enolate intermediate, which then attacks the bromine molecule.

Table 2: Bromination of 5,6-Dimethoxy-1-indanone

| Starting Material | Reagents and Conditions | Product |

| 5,6-Dimethoxy-1-indanone | Bromine (Br₂), Diethyl ether | This compound |

| 5,6-Dimethoxy-1-indanone | Bromine (Br₂), Acetic acid | 2,4-Dibromo-5,6-dimethoxy-indan-1-one |

| 5,6-Dimethoxy-1-indanone | Bromine (Br₂), Base (e.g., KOH) | 4-Bromo-5,6-dimethoxy-indan-1-one |

Note: This table illustrates the different products obtained under various bromination conditions.

Green Chemistry Considerations in the Synthesis of this compound

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, several alternative approaches can be considered for the synthesis of this compound, particularly for the bromination step.

Traditional bromination methods often involve the use of elemental bromine, which is a hazardous and corrosive substance, and chlorinated solvents like dichloromethane. digitellinc.com Greener alternatives focus on using less hazardous reagents and more environmentally benign solvents.

One promising approach is the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system "on water". rsc.org This method avoids the need for organic solvents and catalysts, with water being the only medium. The reaction can be carried out at room temperature, and it offers high selectivity for monobromination in many cases. rsc.org

Another green bromination method employs a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org These solid reagents are stable, non-hazardous, and inexpensive. This system provides an efficient and practical alternative to using liquid bromine directly. rsc.org

Furthermore, the use of Oxone® (potassium peroxymonosulfate) in conjunction with sodium bromide has been explored as a greener way to generate the brominating species in situ. digitellinc.com This reaction can be performed in greener solvents, such as cyclopentyl methyl ether, which is a renewable and less harmful alternative to dichloromethane. digitellinc.com

The use of ionic liquids as reaction media for halogenation has also been investigated. wikipedia.org Room-temperature ionic liquids can serve as greener alternatives to conventional volatile organic solvents, potentially leading to improved yields and simplified procedures. wikipedia.org

Table 3: Green Chemistry Approaches for Bromination

| Green Alternative | Key Features |

| Aqueous H₂O₂–HBr system | "On water" reaction, no organic solvent, room temperature, inexpensive reagents. rsc.org |

| Sodium bromide/sodium bromate couple | Use of stable, non-hazardous solid reagents, aqueous acidic medium. rsc.org |

| Sodium bromide with Oxone® | In situ generation of brominating agent, use of greener solvents. digitellinc.com |

| N-halosuccinimides in ionic liquids | Reduced use of hazardous chemicals, potential for enhanced yields. wikipedia.org |

Note: This table summarizes some of the environmentally friendly alternatives for the bromination of ketones.

Reactivity and Derivatization of 2 Bromo 5,6 Dimethoxy Indan 1 One

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-2 position is susceptible to nucleophilic attack, a characteristic feature of α-haloketones. This reactivity allows for the introduction of various functional groups at this position.

A well-documented transformation of 2-Bromo-5,6-dimethoxy-indan-1-one is its conversion to 2-Cyano-5,6-dimethoxy-indan-1-one via a nucleophilic substitution reaction with a cyanide salt. This reaction is a key step in the synthesis of various biologically active compounds.

A typical procedure involves the reaction of this compound with potassium cyanide in a mixed solvent system of ethanol (B145695) and water. The reaction mixture is heated to reflux to drive the substitution. Following the reaction, the ethanol is removed, and the product is extracted and purified. A detailed experimental procedure has been reported where this compound is suspended in ethanol and added to an aqueous solution of potassium cyanide. The mixture is refluxed for one hour. After workup and purification by column chromatography, 2-Cyano-5,6-dimethoxy-indan-1-one is obtained.

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Product |

| This compound | Potassium Cyanide | Ethanol/Water | 1 hour | Reflux | 2-Cyano-5,6-dimethoxy-indan-1-one |

While the conversion to the cyano derivative is specifically documented, the general reactivity of α-bromo ketones suggests that other halogen exchange reactions are feasible. For instance, treatment with other halide salts (e.g., NaI in acetone (B3395972) for Finkelstein reaction to yield 2-iodo-5,6-dimethoxy-indan-1-one, or with a fluoride (B91410) source to yield 2-fluoro-5,6-dimethoxy-indan-1-one) would be expected to proceed. The success of such reactions would depend on the specific reaction conditions, including the choice of solvent and counter-ion. A related compound, 2-fluoro-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is listed in chemical databases, suggesting that such halogen exchange is a known pathway for this class of compounds. chemicalbook.com

Reactions Involving the Indanone Carbonyl Moiety

The carbonyl group at the C-1 position of the indanone ring is a site for a variety of classical carbonyl reactions. These include condensations, reductions, and additions of organometallic reagents.

For the parent compound, 5,6-dimethoxy-1-indanone (B192829), reactions at the carbonyl group are well-established. For instance, it can undergo condensation with hydrazides to form Schiff's bases. researchgate.netarabjchem.org Specifically, 5,6-dimethoxy-1-indanone reacts with 2-cyanoacetohydrazide (B512044) to form 2-cyano-N′-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide. researchgate.netarabjchem.org This intermediate can be further cyclized to create complex heterocyclic systems. researchgate.netarabjchem.org

Another common reaction is the Claisen-Schmidt condensation with aromatic aldehydes to form 2-benzylidene-1-indanone (B110557) derivatives. nih.govnih.gov For example, 5,6-dimethoxy-1-indanone reacts with 3,4-dihydroxybenzaldehyde (B13553) to yield (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov

While these reactions are documented for the parent indanone, it is anticipated that this compound would undergo similar transformations at the carbonyl group. However, the presence of the α-bromo substituent could lead to competing reactions or may require modified reaction conditions. For example, basic conditions used in Claisen-Schmidt condensations could potentially lead to elimination or other side reactions involving the bromine atom.

The Wittig reaction, which converts ketones to alkenes, is another potential transformation for this carbonyl group. wikipedia.orgmasterorganicchemistry.comnih.govyoutube.com This would involve reacting the indanone with a phosphonium (B103445) ylide to introduce an exocyclic double bond at the C-1 position.

Transformations of the Indane Ring System

Beyond the nucleophilic substitutions described in section 3.1, the C-2 position, being adjacent to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

The synthesis of 2-substituted 1-indanones is a significant area of research. orgsyn.org While direct alkylation of the enolate of this compound might be complicated by the presence of the bromine, palladium-catalyzed alkylations of related β-ketoesters have been shown to be effective for introducing substituents at the C-2 position. mdpi.com Such methods could potentially be adapted for the derivatization of this compound.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups at the C-5 and C-6 positions. These groups direct incoming electrophiles to the positions ortho and para to them. In this specific substitution pattern, the C-4 and C-7 positions are activated.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur on this aromatic ring. masterorganicchemistry.comdoubtnut.com The directing effects of the methoxy groups would favor substitution at the C-4 and C-7 positions. The specific regioselectivity would depend on the nature of the electrophile and the reaction conditions. For instance, in related dimethoxyindole systems, electrophilic substitution preferentially occurs at the position activated by the methoxy groups. researchgate.net

Role As a Key Intermediate in Complex Molecule Synthesis

Application in the Synthesis of Donepezil and its Analogues

One of the most prominent applications of the 5,6-dimethoxy-indan-1-one scaffold, for which the 2-bromo derivative is a direct precursor, is in the synthesis of Donepezil. mdpi.com Donepezil is a well-known acetylcholinesterase inhibitor, and its molecular structure is built upon a 5,6-dimethoxy-indan-1-one core. researchgate.net This indanone moiety is crucial for the molecule's biological activity. researchgate.net

The synthesis of Donepezil and its analogues often involves the initial condensation of 5,6-dimethoxy-indan-1-one with an appropriate aldehyde, typically pyridine-4-carboxaldehyde. google.com The resulting unsaturated intermediate is then further elaborated to introduce the N-benzylpiperidine moiety. google.comnih.gov The core structure, containing the dimethoxy indanone group, is vital for the drug's mechanism of action. Docking and simulation studies have revealed that the indanone portion of Donepezil interacts with the Peripheral Anionic Site (PAS) of the acetylcholinesterase (AChE) enzyme. researchgate.net This interaction is a key component of its inhibitory effect on the enzyme, which is implicated in the progression of Alzheimer's disease. researchgate.netrsc.org The strategic placement of the methoxy (B1213986) groups on the indanone ring contributes to the specific binding and efficacy of the final drug molecule.

The compound 2-Bromo-5,6-dimethoxy-indan-1-one is a key starting material for creating advanced intermediates en route to Donepezil. In one efficient synthetic route, it undergoes a Darzens reaction with pyridine-4-carboxaldehyde to form a critical epoxide intermediate, 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one. nih.gov This spiro-epoxide is then subjected to further transformations to yield the final Donepezil structure. nih.gov Other key intermediates in various Donepezil syntheses that originate from the indanone core include 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (B7884601) and 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide. google.com

Table 1: Key Intermediates in Donepezil Synthesis Derived from the Indanone Core

| Intermediate Name | Precursor(s) | Role in Synthesis | Reference(s) |

|---|---|---|---|

| 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one | This compound, Pyridine-4-carboxaldehyde | Key epoxide intermediate in a Darzens reaction pathway. | nih.gov |

| 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone | 5,6-dimethoxy-1-indanone (B192829), 4-Pyridinecarboxaldehyde | Product of aldol (B89426) condensation, precursor to the pyridinium (B92312) salt. | google.com |

Precursor for Nitrogen-Containing Heterocycles

The reactivity of the α-bromo ketone moiety in this compound makes it an ideal substrate for the Hantzsch thiazole (B1198619) synthesis and related cyclization reactions, providing access to a variety of nitrogen-containing heterocyclic compounds.

The reaction between an α-haloketone and a thiourea (B124793) derivative is a classic and efficient method for constructing the 2-aminothiazole (B372263) ring system. researchgate.netnih.gov By applying this methodology, this compound can react with various substituted or unsubstituted thioureas in a solvent like ethanol (B145695). This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the corresponding 2-aminothiazole derivative fused to the indane framework. The 2-aminothiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. semanticscholar.orgekb.eg

A direct application of the Hantzsch synthesis using 2-bromo-indanones leads to the formation of the indeno[1,2-d]thiazole heterocyclic system. A study details the synthesis of a series of 2-amino-8H-indeno[1,2-d]thiazoles through the reaction of 2-bromo-indanones with various N-substituted thioureas. nih.gov This transformation effectively fuses a thiazole ring onto the indanone core, creating a rigid, polycyclic structure. By starting with this compound, this reaction would yield 5,6-dimethoxy-substituted 2-(substituted amino)-8H-indeno[1,2-d]thiazole derivatives, demonstrating the compound's utility in building complex, drug-like scaffolds. nih.gov

Building Block for Other Indanone-Based Structures

Beyond its role in the synthesis of Donepezil and fused heterocycles, this compound is a versatile building block for a broader range of indanone-based structures. The α-bromo position can be substituted by a variety of nucleophiles, such as amines, to create novel amino-indanone derivatives. For instance, reaction with propargylamine (B41283) can introduce an alkyne functionality, yielding compounds like 5,6-dimethoxy-3-(prop-2-ynylamino)indan-1-one, which can be used for further click chemistry or as building blocks for other complex targets. nih.gov The ketone can also be a handle for further modifications, including reductions or aldol-type condensations, to generate diverse libraries of indanone analogues for biological screening. nih.govresearchgate.net This flexibility solidifies the status of this compound as a valuable and adaptable intermediate in modern organic synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Donepezil |

| 5,6-dimethoxy-indan-1-one |

| Pyridine-4-carboxaldehyde |

| N-benzylpiperidine |

| 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one |

| 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone |

| 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide |

| Benzyl (B1604629) bromide |

| 2-aminothiazole |

| Thiourea |

| 2-amino-8H-indeno[1,2-d]thiazole |

| 5,6-dimethoxy-substituted 2-(substituted amino)-8H-indeno[1,2-d]thiazole |

| 5,6-dimethoxy-3-(prop-2-ynylamino)indan-1-one |

A Detailed Examination of this compound

The chemical compound this compound is a halogenated derivative of 5,6-dimethoxy-1-indanone. nih.gov The indanone framework is a prominent structural motif found in numerous bioactive molecules and serves as a versatile building block in organic synthesis. rsc.orgscispace.com The presence of a bromine atom at the alpha-position to the carbonyl group makes this compound a particularly reactive and valuable intermediate for the synthesis of more complex molecular architectures.

The strategic placement of the bromo and ketone functionalities within the dimethoxy-indanone scaffold allows for a variety of chemical transformations. This compound serves as a potent electrophile, enabling its use in the construction of elaborate molecular systems, including further halogenated derivatives and diverse fused-ring structures.

The synthesis of this compound is typically achieved through the alpha-bromination of the parent ketone, 5,6-dimethoxy-1-indanone. ontosight.aichemicalbook.com This foundational reactivity can be extended to produce dihalogenated analogues. The introduction of a second bromine atom at the same alpha-carbon (C2) results in the formation of 2,2-Dibromo-5,6-dimethoxy-indan-1-one.

This transformation is generally accomplished by reacting the starting 5,6-dimethoxy-1-indanone with an excess of a brominating agent, such as bromine (Br₂), often in the presence of an acid catalyst. The reaction proceeds stepwise, with the initial formation of the 2-bromo intermediate, which is then further brominated to yield the 2,2-dibromo product. The gem-dibromo ketone functionality is a valuable synthon in its own right, serving as a precursor for the formation of alkynes, spirocycles, and rearranged products.

Table 1: Elaboration to 2,2-Dibromo Derivative

| Starting Material | Reagents & Conditions | Product |

|---|---|---|

| 5,6-Dimethoxy-indan-1-one | Excess Bromine (Br₂), Acid catalyst (e.g., HBr) | 2,2-Dibromo-5,6-dimethoxy-indan-1-one |

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it a prime candidate for annulation reactions, where a new ring is constructed onto the existing indanone framework. These reactions are critical for building polycyclic systems often found in pharmaceuticals and natural products. rsc.orgscispace.com

A prominent strategy involves the reaction of the α-bromo ketone with various binucleophilic reagents to create fused heterocyclic systems. For example, α-bromo indanones can be reacted with compounds like 2-amino-5-phenyl-1,3,4-thiadiazole or 2-amino-5-phenyl-1,3,4-oxadiazole. researchgate.netemarefa.net In these reactions, the nucleophilic nitrogen atoms of the reagent attack the electrophilic C2 of the indanone, leading to a cyclization and dehydration sequence that results in a new five-membered heterocyclic ring fused to the indanone core. researchgate.netemarefa.net

This reactivity is general, and similar transformations can be envisioned with other nucleophiles. A parallel reaction involves the condensation of α-chloroindanones with thiourea to yield indenothiazoles. scispace.com This suggests that this compound would undergo a similar reaction with thiourea or substituted thioureas to afford the corresponding fused 2-amino-indenothiazole derivatives. Such fused systems are of significant interest in medicinal chemistry.

Table 2: Representative Annulation Reactions for Fused Ring Construction

| Reactant 1 | Reactant 2 | Resulting Fused System |

|---|---|---|

| This compound | 2-Amino-1,3,4-thiadiazole | Indeno[1,2-d]thiazolo[3,2-b] ontosight.airesearchgate.netemarefa.nettriazole derivative |

| This compound | 2-Amino-1,3,4-oxadiazole | Indeno[1,2-d]oxazolo[3,2-b] ontosight.airesearchgate.netemarefa.nettriazole derivative |

| This compound | Thiourea | 2-Amino-indeno[1,2-d]thiazole derivative |

The versatility of the indanone core is further highlighted by transition-metal-catalyzed ring expansions and cycloadditions to form various carbocyclic and heterocyclic frameworks. rsc.orgnih.govnih.gov While many of these examples start from the parent indanone or other derivatives, the principles underscore the utility of the indanone scaffold, for which this compound is a key activated intermediate.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5,6-dimethoxy-indan-1-one, analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the methoxy (B1213986) group protons.

Aromatic Region: Two singlets are expected for the aromatic protons, H-4 and H-7. In the parent compound, 5,6-dimethoxy-indan-1-one, these protons appear at approximately 6.90 ppm and 7.15 ppm, respectively. The electronic environment in the target molecule is very similar in the aromatic region, so these chemical shifts are expected to be largely conserved.

Aliphatic Region: The aliphatic portion of the spectrum is predicted based on the known data for 2-bromo-1-indanone rsc.org. The proton at the C-2 position (H-2), being directly attached to the electron-withdrawing bromine atom, will be significantly deshielded and is expected to appear as a doublet of doublets (dd) around 4.66 ppm. The two diastereotopic protons at the C-3 position (H-3) will be split by H-2 and by each other (geminal coupling). They are predicted to appear as two separate doublet of doublets, one around 3.84 ppm and the other around 3.44 ppm rsc.org.

Methoxy Protons: The two methoxy groups at C-5 and C-6 are chemically equivalent and will therefore give rise to a single, sharp singlet integrating to six protons. Based on 5,6-dimethoxy-indan-1-one, this signal is expected at approximately 3.90-3.95 ppm.

Predicted ¹H-NMR Data

Interactive Table: Predicted ¹H-NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | ~4.66 | dd | J = 7.5, 3.2 | 1H |

| H-3a | ~3.84 | dd | J = 18.1, 7.5 | 1H |

| H-3b | ~3.44 | dd | J = 18.1, 3.2 | 1H |

| H-4 | ~7.15 | s | - | 1H |

| H-7 | ~6.90 | s | - | 1H |

| -OCH₃ | ~3.93 | s | - | 6H |

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The predicted chemical shifts are derived from the data of 5,6-dimethoxy-indan-1-one and the known effects of α-bromination on ketones.

Carbonyl Carbon: The C-1 carbonyl carbon is expected to be the most downfield signal, typically appearing around 193-200 ppm in α-brominated ketones rsc.org.

Aromatic Carbons: The aromatic carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) are expected in the range of 105-156 ppm. The carbons bearing the methoxy groups (C-5 and C-6) will be significantly downfield.

Aliphatic Carbons: The C-2 carbon, bonded to the bromine atom, will experience a significant downfield shift compared to the unsubstituted analog and is predicted to be around 41 ppm rsc.org. The C-3 methylene carbon will appear further upfield.

Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal around 56 ppm.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would confirm the multiplicity of each carbon signal: two quaternary carbons (C-5, C-6), four CH carbons (C-2, C-4, C-7, and the aromatic C-3a/C-7a), one CH₂ carbon (C-3), and two CH₃ carbons (methoxy groups).

Predicted ¹³C-NMR Data

Interactive Table: Predicted ¹³C-NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C-1 (C=O) | ~195.0 | C |

| C-2 | ~41.4 | CH |

| C-3 | ~35.0 | CH₂ |

| C-3a | ~128.0 | C |

| C-4 | ~105.0 | CH |

| C-5 | ~155.5 | C |

| C-6 | ~150.0 | C |

| C-7 | ~107.5 | CH |

| C-7a | ~148.0 | C |

| -OCH₃ | ~56.5 | CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The molecular formula for this compound is C₁₁H₁₁BrO₃. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Exact Mass [M]+: 269.9891 (for ⁷⁹Br) and 271.9871 (for ⁸¹Br).

Predicted Exact Mass [M+H]+: 270.9969 (for ⁷⁹Br) and 272.9949 (for ⁸¹Br).

Key fragmentation pathways would likely involve the loss of the bromine atom, followed by the loss of methyl radicals (•CH₃) or carbon monoxide (CO) from the ketone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule based on their vibrational frequencies.

The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration spectroscopyonline.com. For α,β-unsaturated ketones like indanones, this band typically appears in the range of 1680-1715 cm⁻¹ pg.edu.pllibretexts.org.

5,6-dimethoxy-indan-1-one: The C=O stretch is observed around 1700 cm⁻¹.

2-bromo-1-indanone: The introduction of an electronegative bromine atom on the α-carbon typically shifts the carbonyl stretching frequency to a higher wavenumber (a phenomenon known as the field effect) nist.gov. This absorption is seen at approximately 1720-1730 cm⁻¹.

Therefore, for this compound, the carbonyl stretching frequency is predicted to be in the higher end of the indanone range, likely around 1725 ± 5 cm⁻¹ . Other characteristic bands would include C-H stretches for aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C-O stretches for the methoxy groups (around 1270-1200 cm⁻¹), and aromatic C=C bending vibrations (around 1600 cm⁻¹).

C-Br Stretching Frequencies

While the specific spectrum for this compound is not publicly available, analysis of its parent structure, 5,6-dimethoxy-1-indanone (B192829), and related bromo-indanones allows for a detailed prediction of its key spectral features. The spectrum would be dominated by a strong absorption band for the carbonyl (C=O) group and various stretches associated with the aromatic ring and methoxy groups. The C-Br stretch is expected to appear as a moderate to strong band in the lower frequency region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Carbonyl (C=O) | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Br | Stretching | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The this compound molecule possesses a conjugated system wherein the aromatic ring is in conjugation with the carbonyl group. This structure is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

Two primary types of electronic transitions are anticipated for this chromophore:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, usually occurring in the 200-300 nm range for this type of aromatic ketone system.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen. They result in weaker absorption bands at longer wavelengths, often above 300 nm.

The presence of the methoxy and bromo substituents on the indanone core can influence the position and intensity of these absorption maxima (λmax) through electronic effects, potentially causing shifts to longer (bathochromic) or shorter (hypsochromic) wavelengths.

| Electronic Transition | Typical Wavelength Range (nm) | Expected Intensity |

|---|---|---|

| π → π | 200 - 300 | High |

| n → π | > 300 | Low |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the published literature, the structure of a closely related isomer, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , has been determined and provides significant insight into the expected molecular geometry and packing of this class of compounds nih.gov.

In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety is nearly planar, with only a slight twist in the saturated portion of the five-membered ring nih.gov. The methoxy groups are observed to be nearly coplanar with the benzene (B151609) ring. The crystal packing is stabilized by intermolecular interactions, including π-stacking between the six-membered rings and weak C-H···O and C-H···Br hydrogen bonds nih.gov. It is highly probable that this compound would adopt a similar planar conformation and exhibit comparable intermolecular interactions in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7265 (4) |

| b (Å) | 7.6896 (4) |

| c (Å) | 18.4905 (10) |

| β (°) | 96.884 (2) |

| Volume (ų) | 1091.20 (10) |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The electronic structure can be elucidated through analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and reactivity. Furthermore, a molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule. This is particularly useful for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization and identification of "2-Bromo-5,6-dimethoxy-indan-1-one."

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. The calculated shifts for the protons and carbons in the aromatic ring, the indanone backbone, and the methoxy (B1213986) groups would provide a theoretical spectrum that can be compared with experimental data for structural verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations identify the characteristic vibrational modes, such as the C=O stretching of the ketone, the C-Br stretching, the C-O stretching of the methoxy groups, and the various vibrations of the aromatic ring. Comparing the calculated frequencies with an experimental IR spectrum aids in confirming the presence of these functional groups.

Below is a hypothetical table of predicted spectroscopic data based on computational analysis of similar structures.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 6.8 - 7.5 |

| Methylene Protons (indan) | 2.8 - 3.5 |

| Methine Proton (at C2) | 4.5 - 5.0 |

| Methoxy Protons | 3.8 - 4.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 110 - 150 |

| Methylene Carbon (indan) | 30 - 40 |

| Methine Carbon (at C2) | 50 - 60 |

| Methoxy Carbons | 55 - 60 |

| Key IR Frequencies (cm⁻¹) | |

| C=O Stretch | 1690 - 1710 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-O Stretch (methoxy) | 1200 - 1280 |

| C-Br Stretch | 500 - 650 |

Note: The values in this table are estimates based on typical ranges for these functional groups and should be considered illustrative.

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful tools to investigate the potential reaction pathways involving "this compound." By modeling the transition states and intermediates, it is possible to determine the activation energies and reaction thermodynamics. For instance, nucleophilic substitution at the bromine-bearing carbon or reactions involving the ketone functionality could be computationally explored. These studies would clarify the most likely mechanisms and predict the feasibility of various chemical transformations.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. nih.gov In the context of "this compound," computational modeling can be used to systematically modify the structure and observe the resulting changes in electronic properties and reactivity descriptors. nih.gov For example, the position of the bromine atom or the methoxy groups could be altered in silico, and the impact on the HOMO-LUMO gap, electrostatic potential, and other quantum chemical parameters could be calculated. This approach helps in building models that correlate specific structural features with observed reactivity, guiding the design of new molecules with desired properties. nih.gov

Future Research Directions and Emerging Applications

Development of Asymmetric Synthesis Routes for Chiral Analogues

The creation of single-enantiomer compounds is a critical focus in modern chemistry, particularly for pharmaceuticals and materials science. A key area of future research will be the development of asymmetric methods to synthesize chiral versions of 2-Bromo-5,6-dimethoxy-indan-1-one. The synthesis of such chiral building blocks would be a significant step towards creating complex, stereochemically-defined molecules.

Current strategies for the asymmetric synthesis of related compounds often involve the use of chiral catalysts. Future work could adapt these methods, such as employing chiral organocatalysts or phase-transfer catalysts, to achieve high levels of enantioselectivity in the bromination of 5,6-dimethoxy-indan-1-one. researchgate.netnih.gov Success in this area would provide access to enantiomerically pure starting materials, which are crucial for the development of new drugs and specialized chemical tools.

Exploration of Novel Catalytic Transformations

The reactive nature of the α-bromo ketone in this compound makes it an excellent candidate for a wide range of catalytic cross-coupling reactions. While established methods like the Suzuki and Sonogashira couplings have been used with similar compounds, there is vast potential for exploring more novel catalytic transformations. researchgate.net

Future research is likely to focus on applying modern catalytic techniques, such as C-H activation and photoredox catalysis, to forge new chemical bonds on the indanone structure. acs.org For instance, palladium-catalyzed reactions could be used to modify the aromatic ring, while nickel-catalyzed couplings could target the α-position. beilstein-journals.orgmdpi.com These advanced methods could lead to the creation of novel derivatives with unique electronic and structural properties. A recent study demonstrated the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-1-indanone (B130187) with various boronic acids to create novel 5-substituted indanone derivatives. researchgate.net

| Catalyst | Potential Transformation | Target Site |

| Chiral Organocatalysts | Asymmetric Bromination | α-position |

| Palladium Catalysts | C-H Activation/Arylation | Aromatic Ring |

| Nickel Catalysts | Cross-coupling | α-position |

| Photoredox Catalysts | Novel Bond Formations | Various |

Integration into Macrocyclic and Supramolecular Architectures

The rigid, well-defined structure of the indanone core makes this compound an attractive building block for constructing complex macrocycles and supramolecular assemblies. beilstein-journals.orgfrontiersin.org The ability to functionalize the molecule at multiple sites allows for the design of intricate host-guest systems and new types of polymers.

Future research in this area could involve creating "V-shaped" or "L-shaped" molecular components from this compound. These components could then be used in self-assembly processes, driven by metal coordination or covalent bond formation, to create large, well-ordered structures. nih.govresearchgate.net The dimethoxy groups can also be converted to hydroxyl groups, which can participate in hydrogen bonding to further guide the formation of these complex architectures.

Advanced Material Science Applications of Derivatives

The inherent properties of the indanone structure, combined with the potential for extensive chemical modification, make derivatives of this compound promising candidates for new materials. nih.gov

Future investigations could focus on synthesizing derivatives with tailored electronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. By extending the conjugated π-system of the molecule through chemical reactions, it may be possible to create materials with improved charge-transport capabilities. Furthermore, the introduction of specific functional groups could lead to the development of novel chemical sensors or responsive "smart" materials.

Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgrug.nlfu-berlin.de The reactivity of this compound makes it an ideal participant in the design of new MCRs.

Future research could explore the use of this compound in well-known MCRs like the Passerini or Ugi reactions, where the ketone group would play a central role. organic-chemistry.org Alternatively, the α-bromo group could be involved in sequential or "domino" reactions. rsc.org For example, an initial reaction at the α-position could be followed by a cyclization or another intermolecular reaction. csic.es The development of new MCRs involving this compound would provide rapid access to a wide variety of complex molecules that could be screened for potential use in medicine and materials science. csic.es

Q & A

Basic: What are the optimal reaction conditions for regioselective bromination of 5,6-dimethoxyindan-1-one to yield 2-Bromo-5,6-dimethoxy-indan-1-one?

Regioselective bromination of 5,6-dimethoxyindan-1-one requires careful control of reaction parameters. Under acidic conditions (e.g., HBr in CCl₄ at room temperature), α-bromination at the ketone position dominates, yielding dibrominated products like 2,2-dibromo-5,6-dimethoxyindan-1-one (44% yield) . For selective aromatic bromination, basic conditions (e.g., Br₂ in KOH/CHCl₃ at 0°C) favor the formation of 4-bromo-5,6-dimethoxyindan-1-one (81% yield) . To isolate the 2-bromo derivative, ice bath conditions with CCl₄ as the solvent yield 2-bromo-5,6-dimethoxyindan-1-one (35% yield) . Key variables include temperature, solvent polarity, and catalyst presence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.